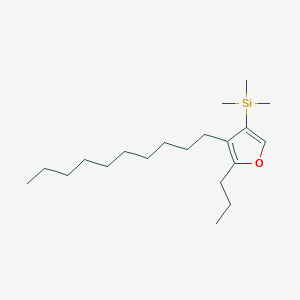
(4-Decyl-5-propylfuran-3-yl)(trimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Decyl-5-propylfuran-3-yl)(trimethyl)silane is a chemical compound with the molecular formula C20H38OSi. It is characterized by a furan ring substituted with decyl and propyl groups, and a trimethylsilyl group attached to the furan ring.
Preparation Methods
The synthesis of (4-Decyl-5-propylfuran-3-yl)(trimethyl)silane typically involves the reaction of a furan derivative with a silane reagent under specific conditionsThe reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions .
Chemical Reactions Analysis
(4-Decyl-5-propylfuran-3-yl)(trimethyl)silane undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Scientific Research Applications
(4-Decyl-5-propylfuran-3-yl)(trimethyl)silane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems, particularly in the investigation of membrane interactions due to its amphiphilic nature.
Industry: Used in the production of specialty chemicals and materials, including surfactants and lubricants
Mechanism of Action
The mechanism of action of (4-Decyl-5-propylfuran-3-yl)(trimethyl)silane involves its interaction with molecular targets through its furan ring and trimethylsilyl group. The furan ring can participate in π-π interactions with aromatic residues, while the trimethylsilyl group can form strong bonds with oxygen and fluorine atoms. These interactions can influence the compound’s behavior in chemical reactions and its biological activity .
Comparison with Similar Compounds
(4-Decyl-5-propylfuran-3-yl)(trimethyl)silane can be compared with other silane derivatives and furan compounds:
(4-Decyl-5-propylfuran-3-yl)dimethylsilane: Similar structure but with two methyl groups instead of three.
(4-Decyl-5-propylfuran-3-yl)triethylsilane: Similar structure but with ethyl groups instead of methyl groups.
(4-Decyl-5-propylfuran-3-yl)trimethylgermane: Similar structure but with a germanium atom instead of silicon. These compounds share similar chemical properties but differ in their reactivity and applications due to the variations in their substituents
Properties
CAS No. |
129812-56-2 |
|---|---|
Molecular Formula |
C20H38OSi |
Molecular Weight |
322.6 g/mol |
IUPAC Name |
(4-decyl-5-propylfuran-3-yl)-trimethylsilane |
InChI |
InChI=1S/C20H38OSi/c1-6-8-9-10-11-12-13-14-16-18-19(15-7-2)21-17-20(18)22(3,4)5/h17H,6-16H2,1-5H3 |
InChI Key |
SPEFTADTLRWKGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC1=C(OC=C1[Si](C)(C)C)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















